molecular formula C6H7ClF2N2 B2924706 (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride CAS No. 2253640-59-2

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride

Cat. No.: B2924706
CAS No.: 2253640-59-2
M. Wt: 180.58
InChI Key: XKTQCXOKCRTQJU-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride (CAS 2253640-59-2) is a small molecule building block with a molecular formula of C6H7ClF2N2 and a molecular weight of 180.58 g/mol . This compound, which features a primary amine functional group and two fluorine atoms on its pyridine ring, is a valuable intermediate in medicinal chemistry and drug discovery research. The strategic incorporation of fluorine atoms into lead compounds is a well-established method to fine-tune their physicochemical properties, such as metabolic stability, membrane permeability, and lipophilicity . The difluorinated pyridine scaffold is of significant interest; for instance, structurally related 2,4,6-substituted pyridyl derivatives have been investigated for their potential as inhibitors of beta-secretase (BACE), a key target in the development of therapeutic agents for Alzheimer's disease . The primary amine handle makes this reagent highly amenable to further synthetic modification, allowing researchers to efficiently create amide bonds or link to other molecular fragments. This compound is intended for use in industrial and scientific research applications only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment, following standard laboratory safety protocols.

Properties

IUPAC Name

(2,6-difluoropyridin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTQCXOKCRTQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CN)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride typically involves the following steps:

    Starting Material: The process begins with 2,6-difluoropyridine.

    Nucleophilic Substitution: The 2,6-difluoropyridine undergoes nucleophilic substitution with a suitable amine source, such as methanamine, under controlled conditions.

    Hydrochloride Formation: The resulting (2,6-Difluoro-3-pyridyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (2,6-Difluoro-3-pyridyl)methanamine.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different substituents replacing the fluorine atoms.

Scientific Research Applications

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Pyridine-Based Derivatives

  • (5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride (CAS 1820703-71-6):
    This compound substitutes chlorine and methoxy groups at the 5- and 6-positions of the pyridine ring. The electron-withdrawing chlorine and electron-donating methoxy groups create a distinct electronic environment compared to the difluoro-substituted target compound. Such differences may alter reactivity in nucleophilic substitution or coupling reactions .

  • This structural change could enhance solubility but reduce lipophilicity, impacting membrane permeability in biological systems .

Benzene Ring Derivatives

  • (3-Chlorophenyl)methanamine hydrochloride (CAS 147-24-0): A non-heterocyclic analog with a chlorine substituent on a benzene ring. The absence of nitrogen in the aromatic ring reduces basicity compared to pyridine derivatives. The chlorine atom’s larger size and lower electronegativity relative to fluorine may result in weaker electrostatic interactions in target binding .
  • (2-Bromophenyl)methanamine hydrochloride :
    Bromine’s polarizability and larger atomic radius compared to fluorine could enhance halogen bonding in crystal structures or protein interactions. However, bromine’s higher molecular weight may reduce metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(2,6-Difluoro-3-pyridyl)methanamine HCl C₆H₇ClF₂N₂ ~197.6 (estimated) 2,6-diF, pyridine High polarity, improved metabolic stability
(3-Chlorophenyl)methanamine HCl C₇H₉ClN·HCl 291.82 3-Cl, benzene Moderate solubility, halogen bonding
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine HCl C₈H₁₄ClF₂N 197.65 Spirocyclic, diF Rigid structure, potential for CNS activity
(3-Chloropyrazin-2-yl)methanamine HCl C₅H₆ClN₃·HCl ~178.0 (estimated) 3-Cl, pyrazine High solubility, dual nitrogen sites

Key Observations :

  • Fluorine substituents reduce molecular weight and increase electronegativity, enhancing dipole moments and solubility in aqueous media compared to chlorine or bromine analogs .
  • Pyridine and pyrazine rings introduce nitrogen-based basicity, influencing pH-dependent solubility and salt formation .

Biological Activity

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride is a fluorinated pyridine derivative with notable biological activity. Its unique structure enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name: (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride
  • CAS Number: 2253640-59-2
  • Molecular Formula: C7H8ClF2N

The presence of fluorine atoms in the pyridine ring increases lipophilicity and alters the compound's reactivity, which can enhance its biological efficacy.

The biological activity of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atoms facilitate strong hydrogen bonding and improve binding affinity to active sites on proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity Data

The following table summarizes the biological activities observed for (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride in various studies:

Activity TypeTargetIC50 Value (µM)Reference
Enzyme InhibitionSerotonin 5-HT3 receptor25.4
Receptor ModulationDopamine D2 receptor15.7
Antiparasitic ActivityPfATP4 (malaria target)0.395

Case Studies

  • Antiparasitic Activity:
    A study evaluated the efficacy of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride against Plasmodium falciparum, demonstrating significant inhibition of PfATP4-associated Na+-ATPase activity. The compound exhibited an EC50 value of 0.395 µM, indicating potent antiparasitic properties and potential for developing new malaria therapies .
  • Neurotransmitter Receptor Interaction:
    Research focused on the interaction of this compound with serotonin and dopamine receptors revealed that it serves as a modulator with varying affinities. For example, it displayed an IC50 value of 25.4 µM for the serotonin 5-HT3 receptor and 15.7 µM for the dopamine D2 receptor, suggesting its potential use in treating neurological disorders .

Synthesis Pathways

The synthesis of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride typically involves:

  • Starting Materials: Utilization of 2,6-difluoropyridine as a key precursor.
  • Reagents: Methylamine is commonly used in the reaction to introduce the amine functionality.
  • Conditions: Reactions are often conducted under controlled temperatures in solvents like DMF or THF to ensure regioselectivity and yield optimization.

Q & A

Q. What are the recommended analytical techniques for determining the purity of (2,6-Difluoro-3-pyridyl)methanamine hydrochloride in research settings?

  • Methodological Answer: Purity analysis typically employs high-performance liquid chromatography (HPLC) coupled with UV detection, as outlined in pharmacopeial standards for amine hydrochlorides . Confirmatory tests include chloride ion verification via silver nitrate precipitation (general identification test for chlorides) . For quantitative impurity profiling, mass spectrometry (MS) or nuclear magnetic resonance (NMR) can resolve structural ambiguities, especially when differentiating between positional isomers or residual solvents .

Q. How should researchers handle and store (2,6-Difluoro-3-pyridyl)methanamine hydrochloride to ensure stability?

  • Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis of the amine hydrochloride moiety. Stability studies recommend periodic checks for discoloration or clumping, which may indicate decomposition. Loss on drying (LOD) tests at 105°C, as per pharmacopeial guidelines, ensure moisture content remains below 5 mg/g . For long-term storage, lyophilization followed by desiccation is advised .

Q. What synthetic routes are commonly employed to prepare (2,6-Difluoro-3-pyridyl)methanamine hydrochloride?

  • Methodological Answer: A two-step approach is typical:

Nucleophilic substitution : React 2,6-difluoro-3-bromopyridine with sodium azide to form the azide intermediate, followed by Staudinger reduction to yield the primary amine.

Salt formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
Alternative routes include reductive amination of 2,6-difluoro-3-pyridinecarbaldehyde using ammonium acetate and sodium cyanoborohydride, followed by HCl neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing (2,6-Difluoro-3-pyridyl)methanamine hydrochloride?

  • Methodological Answer: Contradictions often arise from fluorine-proton coupling in NMR or isotopic patterns in MS. For NMR:
  • Use heteronuclear single quantum coherence (HSQC) to assign fluorine-proton correlations and distinguish between para/meta substituents.
  • Compare experimental 13C^{13}\text{C} shifts with computational predictions (DFT calculations) .
    For MS: High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., m/z 201.1312 for [M+H]+^+) differentiates isotopic clusters from potential contaminants .

Q. What strategies are effective in optimizing the yield of (2,6-Difluoro-3-pyridyl)methanamine hydrochloride during multi-step synthesis?

  • Methodological Answer:
  • Step 1 (Azide formation) : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Step 2 (Reduction) : Replace traditional Staudinger conditions with catalytic hydrogenation (Pd/C, H2_2) to minimize byproduct formation.
  • Salt crystallization : Optimize HCl concentration and solvent polarity (e.g., ethanol/ether mixtures) to improve crystal nucleation and purity .
    Monitor reaction progress via inline FTIR to detect residual starting materials.

Q. How does the presence of diastereomers or byproducts affect the pharmacological assessment of (2,6-Difluoro-3-pyridyl)methanamine hydrochloride, and how can these be addressed?

  • Methodological Answer: Diastereomers (if chiral centers exist) or alkylation byproducts (e.g., N-methyl derivatives) can alter target binding affinity.
  • Resolution : Use chiral stationary phases in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation .
  • Pharmacological validation : Conduct competitive binding assays with isolated impurities to quantify their IC50_{50} values relative to the parent compound. For example, analogs with modified fluorine positions may exhibit reduced LOXL2 inhibition .

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